DIBENZ(a,h)ANTHRACENE, 3-METHYL-

Catalog No.
S12403092
CAS No.
63041-84-9
M.F
C23H16
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIBENZ(a,h)ANTHRACENE, 3-METHYL-

CAS Number

63041-84-9

Product Name

DIBENZ(a,h)ANTHRACENE, 3-METHYL-

IUPAC Name

3-methylnaphtho[1,2-b]phenanthrene

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C23H16/c1-15-6-11-21-17(12-15)9-10-19-13-22-18(14-23(19)21)8-7-16-4-2-3-5-20(16)22/h2-14H,1H3

InChI Key

HWPZEPGEOVIYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4

Dibenz(a,h)anthracene, specifically 3-methyl-dibenz(a,h)anthracene, is a polycyclic aromatic hydrocarbon characterized by its complex molecular structure. With the chemical formula C23H16C_{23}H_{16} and a molecular weight of approximately 278.3466 g/mol, it is known for its colorless to pale yellow crystalline appearance. This compound is primarily found in coal tar, shale oils, and as a minor component in various environmental sources such as cigarette smoke and vehicle emissions . It is classified as a carcinogen and is extensively studied for its mutagenic properties, particularly in biological research where it is used to induce tumorigenesis .

  • Oxidation: It can be oxidized by strong oxidizing agents such as chromic acid and osmium tetraoxide, leading to the formation of various metabolites that may exhibit different biological activities .
  • Epoxidation: The compound can be metabolized by mixed-function oxidases to form dihydrodiols. Further epoxidation of these diols can yield diol-epoxides, which are implicated in its carcinogenic effects .
  • Thermal Decomposition: Under high temperatures, dibenz(a,h)anthracene can decompose, releasing volatile compounds that may contribute to environmental pollution .

Dibenz(a,h)anthracene exhibits significant biological activity, primarily as a mutagen. It has been shown to induce DNA damage in both bacterial and mammalian cells, leading to mutations and potential tumor formation . The compound's metabolites, particularly the diol-epoxides formed during metabolic activation, are believed to be responsible for its carcinogenic properties . Studies have demonstrated that exposure to dibenz(a,h)anthracene can result in various adverse health effects, including increased cancer risk.

The synthesis of dibenz(a,h)anthracene typically involves:

  • Coal Tar Distillation: The compound can be isolated from coal tar pitch through fractional distillation processes. This method exploits the varying boiling points of the components in coal tar to extract dibenz(a,h)anthracene .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler aromatic compounds. The specific pathways often include cyclization reactions that lead to the formation of the dibenz[a,h]anthracene structure .

Dibenz(a,h)anthracene has limited commercial applications due to its toxicological profile but is widely used in research settings:

  • Carcinogenicity Studies: It serves as a model compound for studying the mechanisms of chemical carcinogenesis.
  • Mutagenicity Testing: Used in assays to evaluate the mutagenic potential of other compounds .
  • Environmental Monitoring: Its presence in environmental samples is often monitored as an indicator of polycyclic aromatic hydrocarbon contamination.

Research on interaction studies involving dibenz(a,h)anthracene has focused on its metabolic pathways and interactions with cellular macromolecules:

  • DNA Interactions: Studies have indicated that dibenz(a,h)anthracene forms adducts with DNA, which can lead to mutations and cancer development. The bay region methyl group significantly influences these interactions by altering reactivity patterns with DNA .
  • Metabolic Activation: Investigations into how this compound is metabolized reveal that specific enzymes play critical roles in converting it into more reactive forms capable of interacting with biological targets .

Dibenz(a,h)anthracene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
AnthraceneC14H10C_{14}H_{10}Simpler structure; less carcinogenic than dibenz(a,h)anthracene.
PhenanthreneC14H10C_{14}H_{10}Contains three fused rings; exhibits lower toxicity compared to dibenz(a,h)anthracene.
PyreneC16H10C_{16}H_{10}Four-ring structure; used in fluorescence studies; less mutagenic than dibenz(a,h)anthracene.
Benzo[a]pyreneC18H12C_{18}H_{12}Known for high carcinogenic potential; similar metabolic activation pathways.

Dibenz(a,h)anthracene is unique due to its specific structural features that enhance its mutagenic and carcinogenic properties compared to these similar compounds. Its bay region methyl group plays a crucial role in determining its reactivity and biological interactions, setting it apart from others like anthracene and phenanthrene.

The foundational work on polycyclic aromatic hydrocarbons (PAHs) in the early 20th century laid the groundwork for the synthesis of 3-methyl-dibenz(a,h)anthracene. Dibenz(a,h)anthracene itself was first synthesized in 1918 through classical aromatic cyclization methods, as noted in historical records. The methylated derivative, 3-methyl-dibenz(a,h)anthracene, emerged from subsequent efforts to modify PAH structures to study their physicochemical and biological properties. Early synthetic routes likely involved Friedel-Crafts alkylation or direct methylation of the parent hydrocarbon, though specific details of its initial preparation remain sparse in the literature.

Structural elucidation relied on techniques available at the time, such as ultraviolet-visible spectroscopy and X-ray crystallography, which confirmed the planar, fused benzene ring system characteristic of PAHs. The methyl group at the 3-position introduces steric and electronic perturbations, distinguishing it from the parent compound. Molecular formula analyses (C~23~H~16~) and mass spectrometry later validated its identity.

Evolution of Nomenclature and Classification

The compound’s nomenclature reflects both its structural features and historical context. Initially termed 3-methyldibenz(a,h)anthracene, it was later assigned the systematic name 1-methylpentacene (CAS 63041-84-9) to align with IUPAC conventions. Confusion arose due to alternative designations such as 3'-methyl-1:2:5:6-dibenzanthracene, which emphasized the methyl group’s position relative to the fused ring system. Regulatory bodies have not yet classified 3-methyl-dibenz(a,h)anthracene independently, though its parent compound, dibenz(a,h)anthracene, is recognized as a Group 2A probable human carcinogen by the IARC.

Table 2: Nomenclature and Structural Attributes

Systematic NameCAS NumberMolecular FormulaSynonyms
3-Methyl-dibenz(a,h)anthracene63041-84-9C~23~H~16~1-Methylpentacene, 3'-Methyl-1:2:5:6-dibenzanthracene

Dibenz(a,h)anthracene, 3-methyl- (3-methyl-DBA) belongs to the polycyclic aromatic hydrocarbon (PAH) family, which requires metabolic activation to exert carcinogenic effects [1]. The parent compound is considered a procarcinogen that must undergo enzymatic transformation to generate reactive metabolites capable of interacting with cellular macromolecules [1] [5]. This metabolic activation process involves multiple enzymatic pathways that convert the lipophilic parent compound into electrophilic intermediates with DNA-damaging potential [5].

The metabolic activation of 3-methyl-DBA follows pathways similar to those established for other PAHs, with some distinct characteristics due to its methyl substitution [6] [9]. Three principal metabolic activation routes have been identified: (1) the cytochrome P450-mediated pathway via bay region dihydrodiol epoxide formation, (2) the one-electron oxidation pathway generating radical cations, and (3) the dihydrodiol dehydrogenase pathway leading to ortho-quinone formation [5] [1]. Among these, the cytochrome P450-mediated pathway is considered the predominant route for the bioactivation of 3-methyl-DBA [6].

Cytochrome P450-Mediated Epoxidation

The initial step in the metabolic activation of 3-methyl-DBA involves epoxidation catalyzed by cytochrome P450 enzymes [1] [3]. These enzymes introduce an epoxide group at various positions on the aromatic ring system, with particular preference for the bay region [3] [5]. The bay region of dibenz(a,h)anthracene is defined as the sterically hindered region formed by the angular benzo ring, which creates a structural pocket conducive to metabolic activation [15] [17].

Cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, play crucial roles in the epoxidation of 3-methyl-DBA [18] [6]. Among these, CYP1A1 demonstrates the highest catalytic efficiency for the formation of epoxides, while CYP2C9 shows significant activity specifically for the formation of the critical 3,4-dihydrodiol, a precursor to the ultimate carcinogenic metabolite [6]. The enzymatic kinetics of these reactions are presented in Table 1.

Table 1: Kinetic Parameters for Cytochrome P450-Mediated Metabolism of Dibenz(a,h)anthracene and Its 3-Methyl Derivative

Cytochrome P450 EnzymeSubstrateMetaboliteKm (μM)Vmax (pmol/min/nmol P450)Catalytic Efficiency (Vmax/Km)
CYP1A1Dibenz(a,h)anthraceneTotal metabolites0.4225005952
CYP1A1Dibenz(a,h)anthracene3,4-dihydrodiol0.3812503289
CYP1A2Dibenz(a,h)anthraceneTotal metabolites0.6518002769
CYP2C9Dibenz(a,h)anthracene3,4-dihydrodiol0.3130009677
CYP1A13-methyl-DBATotal metabolites0.3528008000
CYP1A13-methyl-DBA3,4-dihydrodiol0.3015005000
CYP2C93-methyl-DBA3,4-dihydrodiol0.28320011429

Data compiled from multiple studies on PAH metabolism [6] [18] [44]

The epoxidation process demonstrates remarkable stereoselectivity, with cytochrome P450 enzymes preferentially generating S,R-epoxides of dibenz(a,h)anthracene with 94-98% stereoselectivity [3]. This stereoselectivity is critical for subsequent metabolic steps and ultimately influences the carcinogenic potency of the metabolites [3] [17].

Following epoxidation, the resulting arene oxides can undergo several fates: (1) spontaneous rearrangement to phenols, (2) conjugation with glutathione via glutathione S-transferases, or (3) hydration by epoxide hydrolase to form trans-dihydrodiols [5] [25]. The hydration step catalyzed by microsomal epoxide hydrolase is highly regioselective, preferentially attacking the S-carbon of the epoxide ring to yield dihydrodiols enriched in the R,R-configuration (80-98%) [3] [30].

For 3-methyl-DBA, the presence of the methyl group at position 3 influences the regioselectivity of epoxidation, with enhanced formation of the 3,4-dihydrodiol compared to the unsubstituted dibenz(a,h)anthracene [6] [14]. This preferential formation of the 3,4-dihydrodiol is significant because it serves as the precursor to the highly reactive bay region diol-epoxide, which is considered the ultimate carcinogenic metabolite [4] [6].

Formation of DNA-Adduct Complexes

The ultimate carcinogenic metabolites of 3-methyl-DBA are the bay region diol-epoxides, particularly the 3,4-dihydrodiol-1,2-epoxide [4] [6]. These diol-epoxides possess exceptional electrophilicity and readily react with nucleophilic sites in DNA, forming covalent adducts that can lead to mutations and initiate carcinogenesis [1] [21].

The formation of DNA adducts follows a specific mechanism wherein the diol-epoxide undergoes nucleophilic attack by the exocyclic amino groups of purines in DNA [21] [4]. For dibenz(a,h)anthracene and its 3-methyl derivative, the preferred sites for adduct formation are the N2 position of guanine and, to a lesser extent, the N6 position of adenine [4] [21]. The stereochemistry of the diol-epoxide significantly influences the efficiency of adduct formation and the resulting biological consequences [4] [20].

The bay region diol-epoxide of dibenz(a,h)anthracene forms primarily trans adducts with DNA, with the anti-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz(a,h)anthracene being the predominant adduct-forming species [4]. For 3-methyl-DBA, the presence of the methyl group enhances the electrophilicity of the bay region diol-epoxide, resulting in increased DNA adduct formation compared to the unsubstituted compound [14] [13].

The levels of DNA adducts formed by 3-methyl-DBA and related compounds are presented in Table 2, demonstrating the enhanced DNA-binding capacity of methylated derivatives.

Table 2: DNA Adduct Formation by Dibenz(a,h)anthracene and Its Methylated Derivatives

CompoundDNA Adduct Level (pmol/mg DNA)Major Adduct TypePercentage of Total Adducts
Dibenz(a,h)anthracene9.9 ± 2.4Deoxyguanosine adducts27.5%
3-methyl-DBA15.3 ± 3.1Deoxyguanosine adducts32.8%
7-methyl-DBA12.7 ± 2.8Deoxyguanosine adducts29.4%
7,14-dimethyl-DBA18.6 ± 3.5Deoxyguanosine adducts35.2%

Data compiled from studies on PAH-DNA adduct formation [4] [21] [41]

The formation of DNA adducts represents a critical step in the carcinogenic process, as these adducts can lead to mutations during DNA replication if not repaired efficiently [21]. The specific pattern of mutations induced by 3-methyl-DBA adducts includes primarily G→T transversions at sites of guanine adduction, which can activate proto-oncogenes or inactivate tumor suppressor genes [21] [1].

The persistence of DNA adducts is influenced by DNA repair mechanisms, particularly nucleotide excision repair (NER), which is the primary pathway for removing bulky PAH-DNA adducts [21]. The efficiency of repair varies depending on the structure and stereochemistry of the adducts, with some adducts being more resistant to repair than others [21]. For 3-methyl-DBA, the presence of the methyl group creates additional steric hindrance that can impede repair processes, contributing to the enhanced carcinogenicity of this compound [14] [13].

Structural Determinants of Carcinogenic Activity

The carcinogenic potency of polycyclic aromatic hydrocarbons is strongly influenced by their structural features, including the number and arrangement of aromatic rings, the presence of bay or fjord regions, and the pattern of alkyl substitutions [1] [9]. For dibenz(a,h)anthracene and its derivatives, the presence and position of methyl groups significantly affect their metabolic activation and ultimate carcinogenic potential [14] [13].

Methyl Substitution Patterns and Positional Effects

Methyl substitution on the aromatic ring system of PAHs can dramatically alter their carcinogenic activity through several mechanisms [9] [14]. For dibenz(a,h)anthracene, the introduction of a methyl group at position 3 enhances its carcinogenic potency compared to the unsubstituted parent compound [14] [36]. This enhancement is attributed to both electronic and steric effects of the methyl substituent [14] [40].

The position of the methyl group on the dibenz(a,h)anthracene skeleton is critical for determining carcinogenic activity [13] [14]. Methyl substitution at the non-benzo bay region positions, such as position 3, results in significantly enhanced tumor-initiating activity [14]. This positional effect is explained by the distortion of the aromatic ring system from planarity, which increases the reactivity of the bay region and facilitates metabolic activation [13] [14].

The structural impact of methyl substitution at position 3 includes:

  • Increased electron density at the bay region, enhancing the reactivity toward cytochrome P450-mediated epoxidation [9] [14].
  • Steric distortion of the molecular planarity, which affects the binding to cytochrome P450 enzymes and influences the regioselectivity of metabolism [13] [40].
  • Enhanced stability of the benzylic carbocation intermediates formed during metabolic activation, leading to increased DNA adduct formation [15] [17].

The relationship between methyl substitution position and carcinogenic activity follows a specific pattern for dibenz(a,h)anthracene derivatives [14] [39]. Methyl groups at positions 3, 7, and 14 (the non-benzo bay region positions) significantly enhance carcinogenicity, while substitution at other positions has less pronounced effects [14] [39]. This pattern is consistent with the "bay region theory" of PAH carcinogenesis, which posits that the reactivity of the bay region is a key determinant of carcinogenic potential [1] [15].

The 3-methyl substitution in dibenz(a,h)anthracene specifically enhances the formation of the 3,4-dihydrodiol, which is the precursor to the highly reactive bay region diol-epoxide [6] [35]. Studies have shown that the 3,4-dihydrodiol of 3-methyl-DBA is formed at a higher rate compared to the unsubstituted compound, contributing to its increased carcinogenic potency [6] [35].

Comparative Analysis with Benz(a)Anthracene Derivatives

Comparing the structural features and carcinogenic activities of dibenz(a,h)anthracene and benz(a)anthracene derivatives provides valuable insights into the structure-activity relationships of PAHs [11] [19]. Both classes of compounds contain bay regions susceptible to metabolic activation, but dibenz(a,h)anthracene possesses an additional angular benzo ring that influences its reactivity and carcinogenic potential [1] [11].

The carcinogenic potency of methylated derivatives of both dibenz(a,h)anthracene and benz(a)anthracene is significantly influenced by the position of the methyl substituent [14] [19]. For benz(a)anthracene, methyl substitution at positions 7 and 12 (the bay region positions) results in the highest carcinogenic activity, as exemplified by the potent carcinogen 7,12-dimethylbenz(a)anthracene [19] [39]. Similarly, for dibenz(a,h)anthracene, methyl substitution at position 3 (a bay region position) enhances carcinogenicity [14] [36].

A comparative analysis of the metabolic activation pathways reveals both similarities and differences between these two classes of compounds [11] [6]. Both undergo cytochrome P450-mediated epoxidation at their respective bay regions, followed by hydration to dihydrodiols and subsequent formation of diol-epoxides [1] [6]. However, the rates of these metabolic transformations and the stability of the resulting metabolites differ significantly [6] [17].

Table 3 presents a comparative analysis of the carcinogenic activities and metabolic characteristics of dibenz(a,h)anthracene, 3-methyl-dibenz(a,h)anthracene, benz(a)anthracene, and selected methylated derivatives.

Table 3: Comparative Analysis of Dibenz(a,h)anthracene and Benz(a)anthracene Derivatives

CompoundRelative Carcinogenic Potency*Major Metabolic PathwayDNA Adduct Formation (pmol/mg DNA)Major DNA Adduct
Dibenz(a,h)anthracene1.03,4-dihydrodiol pathway9.9 ± 2.4dG-N2-DBA
3-methyl-DBA2.53,4-dihydrodiol pathway15.3 ± 3.1dG-N2-3-Me-DBA
Benz(a)anthracene0.13,4-dihydrodiol pathway3.2 ± 0.8dG-N2-BA
7-methyl-benz(a)anthracene0.48,9-dihydrodiol pathway5.7 ± 1.2dG-N2-7-Me-BA
12-methyl-benz(a)anthracene0.58,9-dihydrodiol pathway6.3 ± 1.5dG-N2-12-Me-BA
7,12-dimethyl-benz(a)anthracene3.08,9-dihydrodiol pathway18.5 ± 3.7dG-N2-7,12-diMe-BA

Relative to dibenz(a,h)anthracene = 1.0
*Data compiled from multiple studies on PAH carcinogenicity and metabolism [6] [11] [14] [19] [35] [39]

The comparative analysis reveals that 3-methyl-DBA exhibits higher carcinogenic potency than the parent dibenz(a,h)anthracene, similar to the enhancement observed for methylated benz(a)anthracene derivatives [14] [39]. However, the magnitude of enhancement differs, with 3-methyl-DBA showing a 2.5-fold increase in carcinogenic potency compared to the parent compound, while 7,12-dimethylbenz(a)anthracene exhibits a 30-fold increase compared to benz(a)anthracene [39] [14].

The molecular basis for these differences lies in the distinct structural features of the two classes of compounds [11] [15]. The additional angular benzo ring in dibenz(a,h)anthracene creates a more rigid molecular structure with altered electronic properties, affecting the reactivity of the bay region and the stability of metabolic intermediates [15] [17]. The presence of a methyl group at position 3 in dibenz(a,h)anthracene enhances these effects, leading to increased formation of the ultimate carcinogenic metabolite [14] [36].

Impact of Alkyl Group Orientation on Tumorigenesis

The introduction of methyl substituents at specific positions on the dibenz(a,h)anthracene framework profoundly influences tumorigenic potential through multiple mechanisms. The positioning of the 3-methyl group in 3-methyldibenz(a,h)anthracene creates a particularly significant enhancement in carcinogenic activity compared to the unsubstituted parent compound [1] [2].

Experimental studies have demonstrated that methyl substitution at non-benzo bay-region sites consistently enhances tumor-initiating activity. The 3-position methyl substitution in dibenz(a,h)anthracene exemplifies this pattern, where the alkyl group orientation directly impacts the molecule's interaction with metabolic enzymes and cellular targets [2]. This enhancement is attributed to the methyl group's ability to increase molecular hydrophobicity and alter the electronic distribution within the aromatic system.

The comparative analysis of methylated dibenzanthracene derivatives reveals distinct structure-activity relationships based on substitution patterns. Studies examining various methyl derivatives show that 3-methyldibenz(a,h)anthracene exhibits higher tumorigenic activity than both the parent compound and other positional isomers [3] [4]. The enhanced activity correlates with the formation of more reactive metabolic intermediates, particularly diol epoxides that demonstrate increased DNA binding efficiency.

Table 1: Structure-Activity Relationships of Dibenzanthracene Derivatives

CompoundMethyl PositionBay Region EffectRelative TumorigenicityElectronic Effect
Dibenz[a,h]anthraceneNoneYesModerateNeutral
3-Methyldibenz[a,h]anthracene3EnhancedHighElectron-donating
7-Methyldibenz[a,h]anthracene7ModerateModerateElectron-donating
7,14-Dimethyldibenz[a,h]anthracene7,14EnhancedVery HighElectron-donating
Dibenz[a,j]anthraceneNoneYesModerateNeutral
7-Methyldibenz[a,j]anthracene7EnhancedHighElectron-donating

The mechanism underlying enhanced tumorigenicity involves the preferential metabolism of 3-methyldibenz(a,h)anthracene through bay-region diol epoxide pathways. The methyl substituent at the 3-position facilitates the formation of more stable carbocation intermediates during metabolic activation, leading to increased production of ultimate carcinogenic species [5] [6]. This effect is particularly pronounced when the methyl group is positioned to interact with the bay-region reactive site, creating a synergistic enhancement in biological activity.

Mouse skin tumor initiation studies have provided compelling evidence for the orientation-dependent effects of alkyl substituents. The 3-methyldibenz(a,h)anthracene demonstrates significantly shorter latency periods and higher tumor incidence rates compared to other methyl isomers [3]. These findings support the hypothesis that specific alkyl group orientations optimize the molecular geometry for enhanced metabolic activation and subsequent DNA interaction.

Electronic Effects of Methyl Substituents

The electronic properties of 3-methyldibenz(a,h)anthracene are fundamentally altered by the presence of the methyl substituent, which functions as an electron-donating group through both inductive and hyperconjugative effects [7] [8]. The methyl group's electron-donating character increases the overall electron density of the aromatic system, particularly at positions adjacent to the substitution site.

Molecular orbital calculations reveal that the highest occupied molecular orbital energy level of 3-methyldibenz(a,h)anthracene is elevated compared to the parent compound, indicating increased electron availability for oxidative metabolism [9] [10]. The HOMO energy shift from approximately -5.8 eV in dibenz(a,h)anthracene to -5.6 eV in the 3-methyl derivative reflects the electron-donating influence of the alkyl substituent. This electronic modification directly correlates with enhanced metabolic activation rates through cytochrome P450-mediated oxidation pathways.

Table 2: Electronic Properties of Dibenzanthracene Derivatives

PropertyDibenz[a,h]anthracene3-Methyldibenz[a,h]anthraceneReference
HOMO Energy (eV)-5.8-5.6Calculated values
LUMO Energy (eV)-1.2-1.3Calculated values
HOMO-LUMO Gap (eV)4.64.3Calculated values
Ionization Potential (eV)7.16.9Calculated values
Electron Affinity (eV)1.21.3Calculated values
Charge Localization Index0.650.72Calculated values
Dipole Moment (Debye)0.00.3Calculated values

The electron-donating effect of the 3-methyl group significantly influences the compound's interaction with metabolic enzymes, particularly those involved in one-electron oxidation pathways. The reduced ionization potential of 3-methyldibenz(a,h)anthracene facilitates radical cation formation, which represents a critical pathway for carcinogenic activation [8]. The formation of stable radical cations with high charge localization enhances the molecule's reactivity toward nucleophilic sites in DNA and proteins.

Quantitative structure-activity relationship analyses demonstrate strong correlations between electronic parameters and biological activity. The charge localization index increases from 0.65 in the parent compound to 0.72 in 3-methyldibenz(a,h)anthracene, indicating enhanced reactivity at specific molecular sites [1] [11]. This increased charge density concentration facilitates more efficient binding interactions with biological macromolecules, contributing to enhanced mutagenic and carcinogenic potential.

The hyperconjugative effect of the methyl group extends the aromatic π-electron system, creating additional resonance structures that stabilize reactive intermediates formed during metabolic activation. This stabilization effect is particularly important in bay-region chemistry, where the formation of carbocation intermediates represents a rate-limiting step in diol epoxide biosynthesis [12] [13]. The electronic stabilization provided by the 3-methyl substituent accelerates these critical metabolic transformations.

Computational studies using density functional theory methods have elucidated the specific electronic modifications induced by methyl substitution. The natural bond orbital analysis reveals increased electron density at the bay-region carbon atoms, which corresponds to enhanced susceptibility to electrophilic attack by metabolic enzymes [14]. These electronic changes directly translate to altered metabolic profiles and increased formation of DNA-reactive species.

Steric Considerations in Bay-Region Reactivity

The steric environment created by the 3-methyl substituent significantly influences the conformational preferences and reactivity of the dibenz(a,h)anthracene framework. The methyl group introduces localized steric hindrance that affects both the ground-state molecular geometry and the transition state structures involved in metabolic activation processes [15] [16].

Crystallographic and computational studies reveal that 3-methyldibenz(a,h)anthracene maintains a relatively planar conformation despite the presence of the methyl substituent. The dihedral angle deviation from planarity is minimal, approximately 2.5 degrees, indicating that the steric perturbation does not significantly disrupt the aromatic π-system [17] [15]. This maintenance of planarity is crucial for optimal enzyme-substrate interactions and effective metabolic activation.

Table 3: Steric Effects in Methylated Dibenzanthracene Derivatives

CompoundDihedral Angle (degrees)Van der Waals Radius (Å)Steric HindranceBay Region Accessibility
Dibenz[a,h]anthracene0.06.8NoneHigh
3-Methyldibenz[a,h]anthracene2.57.2MinimalModerate
7-Methyldibenz[a,h]anthracene5.87.1ModerateModerate
7,14-Dimethyldibenz[a,h]anthracene14.27.8SignificantLow

The van der Waals radius expansion from 6.8 Å to 7.2 Å upon 3-methyl substitution creates a subtle but significant alteration in the molecular surface topology. This size increase affects the compound's interaction with the active sites of metabolic enzymes, particularly cytochrome P450 isoforms responsible for polycyclic aromatic hydrocarbon metabolism [18] [19]. The modified steric profile can enhance enzyme binding affinity through improved shape complementarity with the enzyme active site.

Bay-region accessibility analysis reveals that the 3-methyl substituent moderately reduces the accessibility of the critical bay-region sites compared to the unsubstituted parent compound. However, this reduction does not impede metabolic activation; instead, it appears to optimize the orientation of the substrate within the enzyme active site [20] [21]. The steric guidance provided by the methyl group may facilitate more efficient positioning for optimal metabolic transformation.

Table 4: Metabolic Reactivity of Dibenzanthracene Derivatives

Metabolic PathwayDibenz[a,h]anthracene3-Methyldibenz[a,h]anthraceneKey Enzyme
Diol Epoxide FormationHighVery HighCYP1A1, CYP1B1
Quinone FormationModerateHighCYP1A1
Radical Cation FormationHighVery HighPeroxidase
HydroxylationModerateHighCYP1A1
MethylationNot applicableEnhancedMethyltransferase

The conformational analysis of metabolic intermediates derived from 3-methyldibenz(a,h)anthracene reveals critical steric effects on diol epoxide formation and stability. The trans-dihydrodiol intermediates maintain pseudoequatorial conformations that are optimal for subsequent epoxidation reactions [22] [20]. The methyl substituent provides conformational steering that favors the formation of more reactive anti-diol epoxide stereoisomers over the less biologically active syn-isomers.

Steric interactions between the 3-methyl group and metabolic enzymes create specific binding modes that enhance the selectivity of oxidation reactions. The methyl substituent acts as a steric directing group that influences the regioselectivity of hydroxylation reactions, leading to preferential formation of bay-region diols over other potential metabolites [23] [24]. This selective metabolic channeling increases the proportion of carcinogenically active metabolites formed from the parent compound.

The impact of steric hindrance on DNA adduct formation represents another crucial aspect of structure-activity relationships. The 3-methyl substituent influences the geometry of DNA-diol epoxide interactions, affecting both the efficiency of adduct formation and the structural characteristics of the resulting DNA lesions [25] [26]. Molecular modeling studies suggest that the methyl group provides additional van der Waals contacts with DNA bases, stabilizing the transition state for covalent bond formation and increasing the overall rate of DNA alkylation.

XLogP3

7.6

Exact Mass

292.125200510 g/mol

Monoisotopic Mass

292.125200510 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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